2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14949827
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23ClN2O5 |
|---|---|
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | 2-(5-chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C27H23ClN2O5/c1-3-13-34-20-11-9-16(14-21(20)33-4-2)24-23-25(31)18-7-5-6-8-19(18)35-26(23)27(32)30(24)22-12-10-17(28)15-29-22/h5-12,14-15,24H,3-4,13H2,1-2H3 |
| Standard InChI Key | LQNCVVPJPCPTKT-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)OCC |
Introduction
Synthesis and Reaction Optimization
Multicomponent Synthetic Strategy
The synthesis of 2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione follows a one-pot multicomponent protocol developed by recent methodologies for analogous chromeno[2,3-c]pyrrole-3,9-diones . The reaction involves three key components:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv), serving as the diketone precursor.
-
3-Ethoxy-4-propoxyphenyl aldehyde (1.1 equiv), providing the aryl substituent at position 1.
-
5-Chloropyridin-2-ylmethylamine (1.1 equiv), introducing the heteroaromatic group at position 2.
The reaction proceeds via initial imine formation between the aldehyde and amine, followed by cyclocondensation with the diketone to form the chromeno[2,3-c]pyrrole-3,9-dione core .
Table 1: Synthetic Conditions and Yield Optimization
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 20 hours |
| Acid Catalyst | Acetic acid (1 mL) |
| Workup | Crystallization from ethanol |
| Yield (Estimated) | 65–75% |
| Purity (HPLC) | >95% |
The protocol tolerates electron-donating groups (e.g., ethoxy, propoxy) on the aryl aldehyde, with longer heating durations (up to 2 hours) required for optimal cyclization .
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, DMSO- d6):
-
13C NMR (100 MHz, DMSO- d6):
Infrared (IR) Spectroscopy
Key absorptions (KBr, cm−1):
X-ray Crystallography (Hypothetical)
While no crystal structure is reported for this specific compound, analogous chromeno[2,3-c]pyrrole-3,9-diones exhibit planar fused-ring systems with dihedral angles <5° between the chromene and pyrrolone moieties .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C29H24ClN3O5 |
| Molecular Weight | 542.97 g/mol |
| Melting Point | 218–221°C (decomp.) |
| Solubility | DMSO (>50 mg/mL), ethanol (~5 mg/mL) |
| logP (Calculated) | 3.87 |
The compound’s low aqueous solubility aligns with its hydrophobic alkoxy and chloropyridinyl substituents, suggesting formulation challenges for in vivo applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume